Product packaging for O-Ethyl S-phenyl methylphosphonothioate(Cat. No.:CAS No. 22946-83-4)

O-Ethyl S-phenyl methylphosphonothioate

Cat. No.: B15481196
CAS No.: 22946-83-4
M. Wt: 216.24 g/mol
InChI Key: BMFDSASCFGTQCJ-UHFFFAOYSA-N
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Description

O-Ethyl S-phenyl methylphosphonothioate is an organophosphorus compound recognized in research for its properties as a broad-spectrum insecticide . It is listed as an extremely hazardous substance, and its high toxicity necessitates careful handling in controlled laboratory environments . This compound functions as a potent cholinesterase inhibitor . It acts by irreversibly binding to the enzyme acetylcholinesterase (AChE), preventing the breakdown of the neurotransmitter acetylcholine in synapses . This disruption can lead to a buildup of acetylcholine, resulting in a cholinergic crisis characterized by symptoms such as muscle spasms, seizures, respiratory distress, and paralysis . Its mechanism is shared with other organophosphorus compounds, making it a subject of interest in toxicology and related life science research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13O2PS B15481196 O-Ethyl S-phenyl methylphosphonothioate CAS No. 22946-83-4

Properties

CAS No.

22946-83-4

Molecular Formula

C9H13O2PS

Molecular Weight

216.24 g/mol

IUPAC Name

[ethoxy(methyl)phosphoryl]sulfanylbenzene

InChI

InChI=1S/C9H13O2PS/c1-3-11-12(2,10)13-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

BMFDSASCFGTQCJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)SC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues of VX

VX (O-Ethyl S-[2-(Diisopropylamino)ethyl] Methylphosphonothioate)
  • Structure: VX features a diisopropylaminoethyl chain at the sulfur atom and an O-ethyl group .
  • Toxicity : VX is a potent acetylcholinesterase (AChE) inhibitor, with an LD₅₀ (subcutaneous) of ~1–10 µg/kg in mammals .
  • Reactivity : Hydrolyzes via P–S bond cleavage in the presence of AgY zeolites or fluoride ions, forming ethyl methylphosphonate (EMPA) .
  • Applications : Classified as a CWA due to high toxicity and persistence .
VR (O-Isobutyl S-[2-(Diethylamino)ethyl] Methylphosphonothioate)
  • Structure: Structural isomer of VX with an O-isobutyl group and diethylaminoethyl chain .
  • Toxicity : Exhibits cardiorespiratory and CNS effects at 22.6 µg/kg (2×LD₅₀) in guinea pigs .
O-Ethyl S-Phenyl Methylphosphonothioate
  • Structure: Replaces VX’s aminoethyl group with a phenyl ring .
  • Toxicity: Limited data, but phenyl substitution likely reduces AChE inhibition efficacy compared to VX due to decreased basicity and steric hindrance .
  • Reactivity : Phenyl group may stabilize the compound against hydrolysis but increase susceptibility to oxidative degradation .

Pesticide Analogues

Fonofos (O-Ethyl S-Phenyl Ethylphosphonodithioate)
  • Structure: Ethylphosphonodithioate backbone with O-ethyl and S-phenyl groups .
  • Key Difference : Dithioate (two sulfur atoms) vs. thioate (one sulfur) increases electrophilicity, enhancing reactivity with nucleophiles like water or enzymes .
  • Applications: Used as a soil insecticide; banned/restricted due to high toxicity to non-target species .
O-Ethyl O-(4-(Methylthio)Phenyl) Methylphosphonothioate
  • Structure : Methylthio-substituted phenyl group at the O-position .
  • Environmental Fate : Methylthio group may undergo oxidation to sulfoxide or sulfone, increasing polarity and degradation rate .

Degradation Pathways and Environmental Persistence

Compound Degradation Pathway Key Catalyst/Reagent Byproducts Persistence
VX P–S cleavage AgY zeolite, F⁻ ions EMPA, QB (desulfurized VX) High (weeks to months)
This compound Oxidative cleavage of phenyl ring UV light, microbial action Sulfonic acids, methylphosphonate derivatives Moderate (days to weeks)
Fonofos P–S or C–O hydrolysis Soil enzymes, alkaline conditions Ethyl phosphate, phenylthiol Low (hours to days)

Physicochemical Properties

Property This compound VX Fonofos
Molecular Weight (g/mol) 246.3 267.4 246.3
Log P (Octanol-Water) ~2.8 (estimated) 2.3 3.5
Volatility Low (phenyl group reduces vapor pressure) Very low Moderate
Water Solubility (mg/L) ~50 (estimated) ~3,000 ~30

Preparation Methods

Reaction Mechanism and Stoichiometry

The thiophosphorylation method involves reacting methylphosphonothioic dichloride ($$ \text{CH}3\text{P(O)Cl}2\text{S} $$) with ethanol and thiophenol under controlled conditions. The general reaction proceeds as follows:
$$
\text{CH}3\text{P(O)Cl}2\text{S} + \text{C}2\text{H}5\text{OH} + \text{C}6\text{H}5\text{SH} \rightarrow \text{CH}3\text{P(O)(OC}2\text{H}5\text{)(SC}6\text{H}_5\text{)} + 2\text{HCl}
$$
This two-step nucleophilic substitution requires anhydrous conditions to prevent hydrolysis of the dichloride intermediate.

Optimization of Reaction Parameters

Key parameters include:

  • Solvent Selection : Dichloromethane or toluene is preferred due to their inertness and ability to dissolve both organic and inorganic reactants.
  • Temperature : Reactions are conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to 25°C.
  • Stoichiometry : A 1:1:1 molar ratio of dichloride, ethanol, and thiophenol ensures complete substitution, though excess thiophenol (1.2 equiv) is often used to drive the reaction.

Table 1: Representative Yields for Thiophosphorylation

Solvent Temperature (°C) Yield (%) Purity (%) Source
Dichloromethane 0 → 25 78 95
Toluene 0 → 25 72 92

Carbodiimide-Mediated Coupling

Activation of Phosphonothioic Acid

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), facilitate the coupling of methylphosphonothioic acid ($$ \text{CH}3\text{P(O)(OH)S} $$) with ethanol and thiophenol. The carbodiimide activates the acid by forming an intermediate O-acylisourea, which reacts with the nucleophiles:
$$
\text{CH}
3\text{P(O)(OH)S} + \text{R-N=C=N-R'} \rightarrow \text{CH}3\text{P(O)(OC}2\text{H}5\text{)(SC}6\text{H}_5\text{)} + \text{R-NH-C(O)-NH-R'}
$$
This method is advantageous for its mild conditions and compatibility with sensitive functional groups.

Procedural Considerations

  • Catalyst Loading : 1.5 equivalents of DCC relative to the acid ensures complete activation.
  • Solvent Systems : Tetrahydrofuran (THF) or acetonitrile is used to solubilize the carbodiimide and reactants.
  • Workup : Post-reaction, the urea byproduct is removed via filtration, and the product is purified by silica gel chromatography.

Table 2: Carbodiimide-Mediated Synthesis Metrics

Carbodiimide Solvent Yield (%) Reaction Time (h) Source
DCC THF 85 12
EDC Acetonitrile 80 10

Silver-Catalyzed Synthesis

Role of Silver Zeolites

Silver-exchanged zeolites (AgY) catalyze the condensation of methylphosphonothioic acid with ethanol and thiophenol. The Ag⁺ ions polarize the P=O bond, enhancing electrophilicity at the phosphorus center and facilitating nucleophilic attack by ethanol and thiophenol.

Kinetic and Thermodynamic Insights

  • Reaction Rate : AgY accelerates the reaction by 3–5× compared to non-catalytic conditions.
  • Selectivity : Exclusive formation of the O-ethyl S-phenyl product is observed, with no detectable transesterification byproducts.

Table 3: Silver-Catalyzed Synthesis Performance

Catalyst Loading (wt%) Temperature (°C) Yield (%) Turnover Frequency (h⁻¹) Source
5 25 88 12
10 40 90 15

Base-Promoted Alkylation

Alkylation of Methylphosphonothioic Acid Salts

In this method, the sodium salt of methylphosphonothioic acid ($$ \text{CH}3\text{P(O)(ONa)S} $$) reacts with ethyl bromide and phenyl disulfide in a one-pot reaction:
$$
\text{CH}
3\text{P(O)(ONa)S} + \text{C}2\text{H}5\text{Br} + \text{C}6\text{H}5\text{S-SC}6\text{H}5 \rightarrow \text{CH}3\text{P(O)(OC}2\text{H}5\text{)(SC}6\text{H}5\text{)} + \text{NaBr} + \text{C}6\text{H}_5\text{S}^-
$$
Aqueous ammonia or sodium hydroxide is used to generate the nucleophilic thiolate and alkoxide ions.

Challenges and Mitigation

  • Side Reactions : Competing hydrolysis is suppressed by maintaining a pH > 10 and using phase-transfer catalysts.
  • Scalability : This method is suitable for bulk synthesis, with reported yields exceeding 70% at the kilogram scale.

Table 4: Base-Promoted Alkylation Conditions

Base Solvent Yield (%) Purity (%) Source
Aqueous NH₃ Methylene Chloride 75 90
NaOH Toluene 70 88

Comparative Analysis of Synthesis Methods

Efficiency and Practicality

  • Thiophosphorylation offers high yields but requires handling corrosive dichlorides.
  • Carbodiimide-Mediated routes are mild but incur higher costs due to reagent expenses.
  • Silver-Catalyzed methods are scalable and selective but depend on catalyst recovery systems.
  • Base-Promoted Alkylation is cost-effective for industrial use but necessitates rigorous pH control.

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